molecular formula C13H13N5O3S B2906672 2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide CAS No. 2034538-35-5

2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2906672
CAS No.: 2034538-35-5
M. Wt: 319.34
InChI Key: DMRDDPDYKFXFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide ( 2034538-35-5) is a high-purity chemical compound for research use. With a molecular formula of C13H13N5O3S and a molecular weight of 319.34 g/mol, this complex molecule features a 1,3-thiazole core linked via a carboxamide group to a 1,2,4-oxadiazole ring, which is further substituted with a 5-methylisoxazole group . This structural profile is significant for researchers investigating bioactive heterocyclic compounds. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bio-isostere for esters and amides, which can enhance the drug-like properties of a molecule . Furthermore, both oxadiazole and thiazole derivatives are extensively studied for their broad pharmacological potential, including serving as Succinate Dehydrogenase Inhibitors (SDHi) with promising fungicidal activities , and as scaffolds in the design of antitumor agents . This compound is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can purchase this product in various quantities to suit their experimental needs .

Properties

IUPAC Name

2,4-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-6-4-9(17-20-6)12-16-10(21-18-12)5-14-13(19)11-7(2)15-8(3)22-11/h4H,5H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRDDPDYKFXFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide , with CAS number 2034538-35-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N5O3SC_{13}H_{13}N_{5}O_{3}S with a molecular weight of 319.34 g/mol . The compound features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₃S
Molecular Weight319.34 g/mol
CAS Number2034538-35-5
SolubilitySoluble

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and thiazoles exhibit significant antimicrobial properties. Studies have shown that compounds containing these heterocycles can act against various bacterial strains.

  • Antibacterial Activity :
    • Compounds with oxadiazole and thiazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.045 µg/mL to 0.25 µg/mL against Mycobacterium tuberculosis strains .
  • Antifungal Activity :
    • The compound's potential antifungal properties are also noteworthy. Similar structures have shown efficacy against fungi such as Candida albicans, with MIC values indicating moderate to good activity .

Anticancer Activity

Compounds containing oxadiazole and thiazole rings have been explored for their anticancer properties:

  • Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction in various cancer cell lines .
  • Case Study : A recent study highlighted a derivative showing promising results in vitro against human cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by the structural features of its components:

  • Oxadiazole Moiety : Known for enhancing antimicrobial and anticancer activity due to its electron-withdrawing properties.
  • Thiazole Ring : Contributes to the overall stability and bioavailability of the compound.

Scientific Research Applications

Scientific Applications of 2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide

This compound (CAS No. 2034538-35-5) is a synthetic organic molecule that has potential biological activities. This compound is characterized by a thiazole ring and an oxadiazole moiety, structural features known to contribute to diverse biological activities.

Antimicrobial Activity

Oxadiazoles and thiazoles have demonstrated significant antimicrobial properties. Compounds containing these heterocycles can act against various bacterial strains.

Antibacterial Activity :

  • Oxadiazole and thiazole structures have demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Related studies reported minimum inhibitory concentration (MIC) values ranging from 0.045 µg/mL to 0.25 µg/mL against Mycobacterium tuberculosis strains.

Antifungal Activity : Studies have also explored the antifungal potential of similar compounds.

Anticancer Activity

Oxadiazole and thiazole rings have been explored for their anticancer properties. Proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction in various cancer cell lines. A recent study highlighted a derivative showing promising results in vitro against human cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations.

Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, enabling comparisons based on heterocyclic composition and bioactivity:

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Key Substituents Molecular Weight
2,4-Dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide C₁₃H₁₂N₄O₃S₂ Thiazole, 1,2,4-oxadiazole, 5-methylisoxazole 336.4 g/mol
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () C₁₄H₁₁N₅O₄S Isoxazole, nitro-thiazole, phenyl 353.3 g/mol
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide () C₂₂H₁₅N₅O₅S₂ Thiazole, oxadiazole, thiophene, benzodioxin 493.5 g/mol
4-Methyl-2-phenylthiazole-5-carbohydrazide () C₁₁H₁₁N₃OS Thiazole, phenyl, carbohydrazide 237.3 g/mol

Key Observations :

  • The 5-methylisoxazole group may confer selectivity toward enzymes like cyclooxygenase (COX) or kinases, as seen in structurally related isoxazole-containing compounds .

Pharmacological Activity Comparisons

Table 2: In Vitro Anticancer Activity (HepG-2 Cell Line)
Compound (Reference) IC₅₀ (μg/mL) Structural Features
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) 1.61 ± 1.92 Thiazole, phenyl, carbohydrazide
2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chloride (7b) 1.98 ± 1.22 Thiazole, hydrazonoyl chloride
Hypothesized Activity of Target Compound Not reported Oxadiazole, isoxazole, thiazole

Analysis :

  • While direct activity data for the target compound is unavailable, its structural complexity (e.g., oxadiazole and isoxazole motifs) may enhance cytotoxicity compared to simpler thiazole derivatives. The oxadiazole ring, known for hydrogen-bonding capabilities, could improve binding to cellular targets such as DNA topoisomerases or kinases .
  • The carboxamide linker in the target compound may mimic peptide bonds, facilitating interactions with proteases or receptors, as observed in related carboxamide derivatives .

Comparison with Analogues :

  • highlights the use of hydrazonoyl chlorides for constructing thiadiazole and thiazole derivatives, a method adaptable to the target compound’s synthesis.
  • The compound in employs a similar strategy, utilizing a thiophene-substituted oxadiazole, suggesting scalability for the target molecule’s synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Condensation of 5-methylisoxazole derivatives with thiazole and oxadiazole precursors under reflux in solvents like dimethylformamide (DMF) or acetonitrile .
  • Ultrasound-assisted coupling for improved reaction rates (e.g., 30–50% higher yields compared to traditional methods) .
  • Critical parameters include pH (6–8), temperature (60–80°C), and catalyst use (e.g., triethylamine for cyclization) .
    • Data Table :
MethodYield (%)Key ConditionsReference
Condensation65–70DMF, 72h, 70°C
Ultrasound85–9040 kHz, 50°C, 2h

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm regiochemistry of the oxadiazole-thiazole linkage and methyl/isoxazolyl substituents .
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification (expected m/z ~388.4) .
  • FT-IR : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

Q. How does the compound’s structure influence its solubility and stability?

  • Methodological Answer :

  • Solubility : Low aqueous solubility due to hydrophobic thiazole and oxadiazole rings; use DMSO or DMF for in vitro assays .
  • Stability : Degrades at >100°C; store at –20°C under inert gas to prevent oxidation of the isoxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer :

  • Structural Comparison : Use SAR tables to correlate substituent effects (e.g., methyl vs. phenyl groups on oxadiazole) with activity .
  • Assay Validation : Test under standardized conditions (e.g., ATP-binding assays for kinase inhibition) to minimize variability .
    • Data Table :
AnalogSubstituentIC50 (μM)Reference
A5-Methylisoxazolyl0.12
B3-Phenyloxadiazole2.5

Q. What strategies optimize regioselectivity in oxadiazole-thiazole coupling reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites on the thiazole ring (e.g., Boc-protected amines) .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling to favor C5-oxadiazole linkage .
  • Kinetic Control : Short reaction times (<1h) at 0°C to prevent isomerization .

Q. How can computational modeling predict binding modes with target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets) .
  • MD Simulations : 100-ns trajectories to assess stability of the carboxamide-protein hydrogen bonds .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

  • Root Cause : Variability in cell permeability due to the compound’s logP (~3.5), which affects uptake in lipid-rich membranes .
  • Resolution : Normalize data using a reference compound (e.g., doxorubicin) and measure intracellular concentrations via LC-MS .

Q. How to address low yields in oxadiazole ring closure?

  • Solution :

  • Replace conventional dehydrating agents (PCl₅) with polymer-supported reagents (e.g., PS-DCC) for easier purification .
  • Add molecular sieves to remove water and shift equilibrium toward ring closure .

Methodological Guidelines

  • Prioritize : Peer-reviewed synthesis protocols from and biological data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.